molecular formula C17H20ClF3N2O3 B2787097 (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone CAS No. 1903556-94-4

(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone

Cat. No.: B2787097
CAS No.: 1903556-94-4
M. Wt: 392.8
InChI Key: NEALFFVURJJFTR-UHFFFAOYSA-N
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Description

The compound “(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone” is a complex organic molecule . It contains a pyridine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yl)oxy group. Additionally, it has a piperidine ring substituted with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups attached to different parts of the molecule . The presence of these groups can significantly influence the compound’s chemical behavior and interactions .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 338.83 . Its predicted boiling point is 496.2±45.0 °C and its predicted density is 1.222±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . The compound’s pKa is predicted to be 0.36±0.32 .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical system in which the compound is being used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClF3N2O3/c18-14-9-11(10-22-15(14)26-13-3-7-25-8-4-13)16(24)23-5-1-12(2-6-23)17(19,20)21/h9-10,12-13H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEALFFVURJJFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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